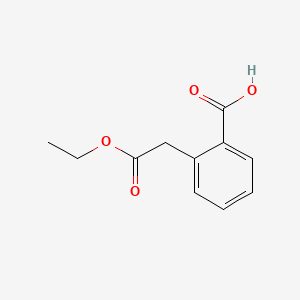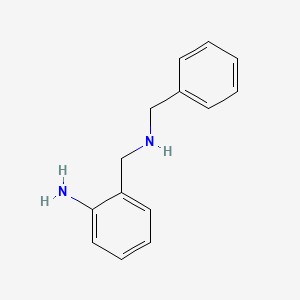
N-benzyl 2-aminobenzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl 2-aminobenzylamine: is an organic compound with the molecular formula C14H16N2 It is a derivative of benzylamine, where the amino group is substituted at the second position of the benzyl ring
準備方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of benzaldehyde with 2-aminobenzylamine. This reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Nucleophilic Substitution: Another method involves the nucleophilic substitution of benzyl chloride with 2-aminobenzylamine in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
化学反応の分析
Types of Reactions:
Oxidation: N-benzyl 2-aminobenzylamine can undergo oxidation reactions to form imines or quinazolines. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, OsO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaOH, KOH, various alkyl halides
Major Products:
Oxidation: Imines, Quinazolines
Reduction: Secondary Amines
Substitution: Various substituted benzylamines
科学的研究の応用
Chemistry: N-benzyl 2-aminobenzylamine is used as a building block in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals. It is also employed in the study of reaction mechanisms and catalysis.
Biology: In biological research, this compound is used to modify peptides and proteins, particularly in the study of enzyme-substrate interactions and protein folding.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of neurological disorders and as anticancer agents.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, polymers, and other specialty chemicals. It is also employed in the development of new materials with unique properties.
類似化合物との比較
Similar Compounds:
2-Aminobenzylamine: A simpler analog without the benzyl substitution.
N-methyl 2-aminobenzylamine: A derivative with a methyl group instead of a benzyl group.
N-phenyl 2-aminobenzylamine: A derivative with a phenyl group instead of a benzyl group.
Uniqueness: N-benzyl 2-aminobenzylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the benzyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins, making it a valuable compound in medicinal chemistry and drug design.
特性
分子式 |
C14H16N2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC名 |
2-[(benzylamino)methyl]aniline |
InChI |
InChI=1S/C14H16N2/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2 |
InChIキー |
FTSXPJFPSSHMFW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


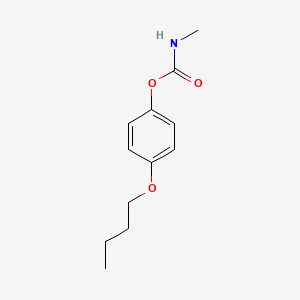
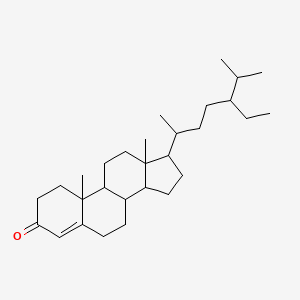


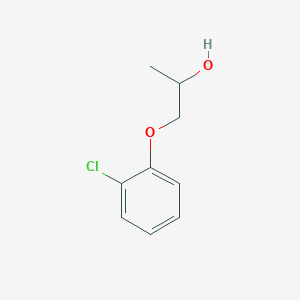
![1-{[4-(Dimethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000154.png)

![4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B12000174.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000180.png)

![9-Bromo-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B12000183.png)

![4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine](/img/structure/B12000194.png)
